molecular formula C10H11FN4 B13249222 N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B13249222
M. Wt: 206.22 g/mol
InChI Key: WNXFYXGKMOLNJC-UHFFFAOYSA-N
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Description

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and two amine groups. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to reduce costs and improve yield. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-1-methylpyrazole-3,4-diamine

InChI

InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-4-2-3-7(11)5-8/h2-6,13H,1H3,(H2,12,14)

InChI Key

WNXFYXGKMOLNJC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)NC2=CC(=CC=C2)F

Origin of Product

United States

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